molecular formula C11H14N2O3S B2948609 N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 953141-80-5

N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2948609
CAS No.: 953141-80-5
M. Wt: 254.3
InChI Key: UETPTFFXRBQYCE-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a methanesulfonamide derivative characterized by a pyrrolidinone ring attached to the phenyl group at the 3-position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the sulfonamide and lactam groups) and conformational rigidity (due to the pyrrolidinone ring).

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)12-9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETPTFFXRBQYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a chemical compound that has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It can be used as a building block in the synthesis of complex molecules, especially in the development of pharmaceuticals and agrochemicals. The compound is also investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways, and is explored for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Additionally, it is utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Scientific Research Applications

  • Oxidation N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide undergoes various chemical reactions including oxidation.
  • Medicinal Chemistry N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is investigated for its potential as a therapeutic agent due to its unique structural features.
  • Biological Studies N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is used in biological studies.

Preparation Method

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. It is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the starting materials. On an industrial scale, the production may involve continuous flow processes to enhance efficiency and yield, using automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to lead to a more consistent and scalable production process.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, with preliminary findings suggesting that this compound may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest Research indicates that the compound can arrest the cell cycle at the S phase, leading to reduced proliferation of cancer cells. For instance, studies on HepG2 liver cancer cells showed significant increases in S phase cell populations after treatment with the compound.
  • Apoptotic Pathways The compound has been shown to modulate key apoptotic proteins, such as Bax and Bcl-2, resulting in mitochondrial dysfunction and activation of caspase-3, a critical effector in the apoptotic pathway.

Anti-inflammatory Effects

In addition to its antitumor properties, N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide exhibits anti-inflammatory activity and has been evaluated for its efficacy in reducing inflammation in various models:

  • Carrageenan-Induced Edema The compound demonstrated effectiveness in reducing carrageenan-induced paw edema in rat models, suggesting a role as a non-selective COX inhibitor.
    The mechanisms through which N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide exerts its biological effects include:
  • Inhibition of Cell Proliferation By inducing cell cycle arrest and apoptosis, this compound effectively inhibits the growth of various cancer cell lines.
  • Modulation of Apoptotic Proteins The alteration of pro-apoptotic and anti-apoptotic protein levels leads to enhanced apoptosis in targeted cells.

In Vitro Studies

A series of in vitro studies have assessed the efficacy of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide against different cancer cell lines:

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These results indicate that the compound is highly effective across multiple cancer types and outperforms established treatments like Sunitinib.

In Vivo Studies

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone/Pyrrolidine Moieties

Compound A : N-{[(3R)-1-Cyclopentyl-5-oxopyrrolidin-3-yl]methyl}methanesulfonamide ()
  • Structure: Features a stereospecific (3R) pyrrolidinone core substituted with a cyclopentyl group and a methanesulfonamide-linked methyl chain.
  • Methyl chain linker between sulfonamide and pyrrolidinone may enhance conformational flexibility compared to the phenyl-linked parent compound.
Compound B : N-[[3-[5-Amino-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]phenyl]methyl]methanesulfonamide ()
  • Structure: Contains a trifluoromethylpyrazole group instead of pyrrolidinone.
  • Key Differences: Trifluoromethylpyrazole provides metabolic stability and lipophilicity, contrasting with the polar pyrrolidinone. The absence of a lactam ring reduces hydrogen-bonding capacity.
  • Applications : Serves as a precursor for urea-linked derivatives targeting parasitic enzymes (e.g., Plasmodium falciparum inhibitors) .

Antimitotic Agents: LP-261 ()

Structure : N-(3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide.
  • Key Features: Incorporates an indole and methoxyisonicotinoyl group, enhancing π-π stacking and kinase interactions. Methanesulfonamide group likely improves solubility and bioavailability.
  • Pharmacological Activity :
    • Exhibits potent antimitotic activity (IC₅₀ = 12 nM in tubulin polymerization assays).
    • Superior to parent compound LP-211 due to optimized binding to the colchicine site of tubulin .

Herbicidal Metabolites: Sulfentrazone Derivatives ()

3-Desmethyl Sulfentrazone (DMS) :
  • Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
  • Key Differences: Dichlorophenyl and triazolone groups replace pyrrolidinone, enhancing herbicidal activity. Difluoromethyl group increases oxidative stability.
  • Applications: Major metabolite of sulfentrazone, a protoporphyrinogen oxidase (PPO) inhibitor used in weed control .

NMDA Receptor Inhibitors ()

EU-93-94 : N-[4-[(2S)-3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide.
  • Structure : Combines methanesulfonamide with a piperazine-dichlorophenyl group.
  • Key Differences :
    • Piperazine linker facilitates interaction with neurotransmitter receptors.
    • Hydroxypropoxy group enhances blood-brain barrier penetration.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight Key Activity/Use Evidence
Target Compound Phenyl-pyrrolidinone-sulfonamide 2-Oxopyrrolidin-1-yl, methanesulfonamide Not Provided Undefined (structural lead) -
LP-261 Indole-isonicotinoyl-phenyl Methoxyisonicotinoyl, indole ~460 g/mol Antimitotic (tubulin)
Sulfentrazone (DMS) Dichlorophenyl-triazolone Difluoromethyl, dichloro ~435 g/mol Herbicidal (PPO inhibitor)
EU-93-94 Piperazine-dichlorophenyl Hydroxypropoxy, methanesulfonamide ~554 g/mol NMDA receptor inhibition
Compound A () Cyclopentyl-pyrrolidinone Cyclopentyl, methyl linker 278.35 g/mol Chiral intermediate

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a methanesulfonamide moiety. Its molecular formula is C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}, with a molecular weight of approximately 286.32 g/mol. The methanesulfonamide group enhances solubility in polar solvents and contributes to the compound's reactivity, making it a valuable intermediate in various chemical syntheses and biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structural features allow it to mimic natural substrates, facilitating binding to active sites on enzymes or receptors. This interaction suggests potential therapeutic effects such as:

  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways by targeting specific enzymes involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest that it could modulate pathways relevant to cancer progression .

Sigma-1 Receptor Modulation

Similar compounds have shown activity as allosteric modulators of the sigma-1 receptor, which is implicated in various central nervous system functions. Modulation of this receptor could lead to several therapeutic effects, including:

  • Anti-seizure : Potential applications in epilepsy treatment.
  • Antidepressant : Possible benefits in mood disorders.
  • Cognition Enhancement : May improve cognitive functions through modulation of calcium signaling pathways .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have explored the relationship between the molecular structure of related compounds and their biological activity. These studies emphasize how small modifications in chemical structure can significantly impact biological efficacy. For instance, variations in substituents on the phenyl ring or alterations in the pyrrolidinone moiety have been shown to affect enzyme binding affinity and inhibition potency .

Comparative Analysis Table

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundEnzyme InhibitorTBD
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamideSigma-1 ModulatorTBD
3-Phenyl-1,2,4-Oxadiazole DerivativesMpro Inhibitor (COVID-19)5.27 ± 0.26

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